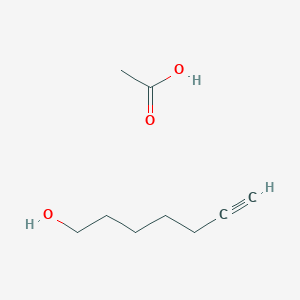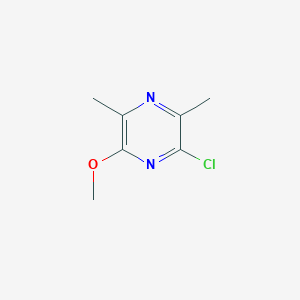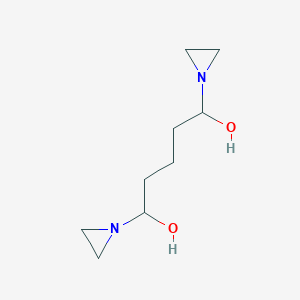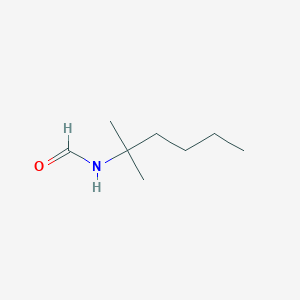
Acetic acid;hept-6-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;hept-6-yn-1-ol: is an organic compound with the molecular formula C9H14O2 It is a derivative of acetic acid and hept-6-yn-1-ol, featuring both a carboxylic acid group and an alkyne group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Alkyne Synthesis: The preparation of hept-6-yn-1-ol can be achieved through the alkylation of acetylene with a suitable alkyl halide under basic conditions.
Esterification: The acetic acid component can be introduced through esterification reactions.
Industrial Production Methods: Industrial production of acetic acid;hept-6-yn-1-ol typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetic acid;hept-6-yn-1-ol can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Substitution: Nucleophilic substitution reactions can occur at the alkyne group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Alkyl halides, organometallic reagents (e.g., Grignard reagents).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Substituted alkynes, various organic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Cyclic Compounds: Acetic acid;hept-6-yn-1-ol is used as a reagent in the preparation of cyclic compounds, which are important intermediates in organic synthesis.
Intermediate in Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: The compound is used in biochemical studies to investigate the reactivity and interactions of alkynes and carboxylic acids with biological molecules.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of acetic acid;hept-6-yn-1-ol involves its reactivity with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Hept-6-yn-1-ol: Similar in structure but lacks the acetic acid component.
Acetic Acid: Lacks the alkyne group, primarily used as a solvent and reagent in organic synthesis.
6-Heptyn-1-ol: Another alkyne alcohol with similar reactivity but different chain length.
Uniqueness: Acetic acid;hept-6-yn-1-ol is unique due to the presence of both a carboxylic acid group and an alkyne group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
93184-64-6 |
|---|---|
Molekularformel |
C9H16O3 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
acetic acid;hept-6-yn-1-ol |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-2-3-4-5-6-7-8;1-2(3)4/h1,8H,3-7H2;1H3,(H,3,4) |
InChI-Schlüssel |
SLYKTNJUWBTOOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C#CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
![6-[2-(2-Bromo-4,5-dimethoxyphenyl)ethenyl]-2,3-dimethoxyphenol](/img/structure/B14363789.png)
![Bicyclo[1.1.0]butane-2,4-dicarbaldehyde](/img/structure/B14363796.png)




![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)
![1-Methyl-4-{[5-(propylsulfanyl)pentyl]oxy}benzene](/img/structure/B14363825.png)

![1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14363833.png)
![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
![Benzoic acid, 2-[4-(butylethylamino)-2-hydroxybenzoyl]-](/img/structure/B14363853.png)
